

In-Depth Technical Guide: Fmoc-NH-PEG12-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **Fmoc-NH-PEG12-CH2COOH**, a valuable tool in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

Fmoc-NH-PEG12-CH2COOH is a polyethylene glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 12-unit PEG spacer. This structure provides a versatile platform for covalently linking different molecular entities.

It is important to note that slight variations in the naming and structure of the spacer arm can lead to different CAS numbers. Researchers should carefully verify the specific molecule required for their application.

Table 1: Physicochemical Properties and Identification



Property	Value
Synonyms	Fmoc-N-amido-PEG12-acid, Fmoc-PEG12-acid
Molecular Formula	C41H63NO16 or C42H65NO16
Molecular Weight	Approximately 826 g/mol to 840 g/mol
Appearance	White to off-white solid or viscous liquid
Solubility	Soluble in organic solvents like DMF and DMSO
CAS Numbers	675606-79-8, 2291257-76-4, 1952360-91-6, 756526-01-9

Key Applications and Mechanisms of Action

The unique bifunctional nature of **Fmoc-NH-PEG12-CH2COOH** makes it a staple in several advanced biochemical applications. The hydrophilic PEG linker enhances the solubility and bioavailability of conjugated molecules.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be incorporated to introduce a PEG spacer within a peptide sequence, potentially improving the peptide's pharmacokinetic properties. The Fmoc group is compatible with standard Fmoc-based synthesis protocols.

Antibody-Drug Conjugates (ADCs)

As a linker in ADCs, **Fmoc-NH-PEG12-CH2COOH** connects a cytotoxic drug to a monoclonal antibody. The PEG chain can help to improve the solubility and stability of the ADC.[2][3] The linker's stability is a critical factor in the ADC's efficacy and safety profile.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4][5] **Fmoc-NH-PEG12-CH2COOH** can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are crucial for the formation of a productive ternary complex.



Experimental Protocols

The utility of **Fmoc-NH-PEG12-CH2COOH** hinges on two primary reactions: the deprotection of the Fmoc-protected amine and the coupling of the carboxylic acid to a primary amine.

Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine in an organic solvent.

Protocol:

- Resin Swelling: Swell the resin-bound substrate in N,N-dimethylformamide (DMF).
- Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10-20 minutes at room temperature.
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- Confirmation: The presence of a free primary amine can be confirmed using a qualitative test such as the Kaiser test.

Carboxylic Acid Coupling to a Primary Amine

The carboxylic acid terminus can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Protocol:

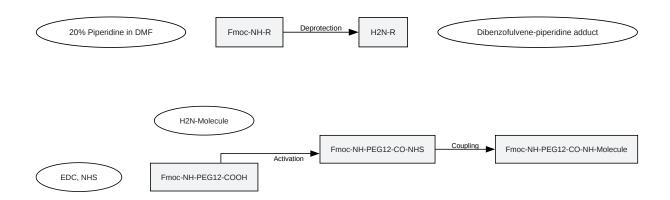
- Activation: Dissolve Fmoc-NH-PEG12-CH2COOH in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction at room temperature for 30-60 minutes to form the NHS ester.
- Coupling: To a solution of the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4), add the activated NHS ester of the linker.



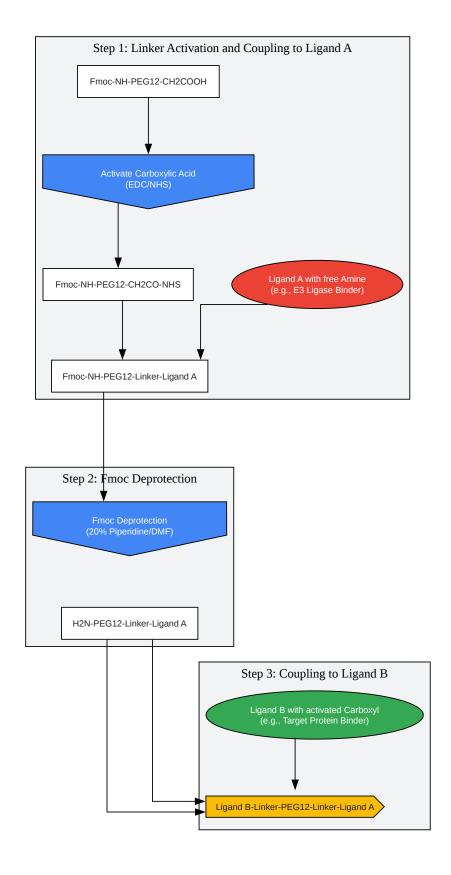
- Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Quench any unreacted NHS ester by adding a small amount of an aminecontaining buffer such as Tris or glycine.
- Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion or reversed-phase chromatography, to remove excess reagents and byproducts.

Workflow Visualizations

The following diagrams illustrate the key processes involving **Fmoc-NH-PEG12-CH2COOH**.







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